

CYC065 (Fadraciclib): A Technical Guide to its Targets and Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CYC065, also known as fadraciclib, is a second-generation, orally bioavailable, small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). [1][2][3][4] Its dual inhibitory action disrupts key cellular processes frequently dysregulated in cancer, such as cell cycle progression and transcriptional regulation, leading to anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth overview of the molecular targets of CYC065, its downstream signaling pathways, and a summary of its activity in preclinical models.

Core Molecular Targets: CDK2 and CDK9

CYC065 is a potent, ATP-competitive inhibitor of CDK2 and CDK9.[2][3] The inhibition of these two kinases forms the basis of its anti-cancer activity.

- CDK2: In complex with Cyclin E, CDK2 is a critical regulator of the G1 to S phase transition
 in the cell cycle. Hyperactivation of the CDK2/Cyclin E complex, often due to Cyclin E
 (CCNE1) amplification, leads to uncontrolled cell proliferation. CYC065-mediated inhibition of
 CDK2 induces cell cycle arrest at the G1/S checkpoint.[1]
- CDK9: As a component of the positive Transcription Elongation Factor b (p-TEFb), CDK9 plays a crucial role in transcriptional regulation. It phosphorylates the C-terminal domain of



RNA Polymerase II (RNA Pol II), a key step for the elongation of transcription. By inhibiting CDK9, CYC065 prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription of short-lived mRNAs, including those encoding key pro-survival and oncogenic proteins.[5][6]

Quantitative Data: Potency and Efficacy

The following tables summarize the in vitro potency of fadraciclib against its primary targets and its efficacy in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of Fadraciclib

Target	IC50 (nM)
CDK2	5
CDK9	26

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: In Vitro Efficacy of Fadraciclib in Cancer Cell Lines

Cell Line Type	Specific Cell Lines	IC50 Range (nM)	Key Molecular Features
Uterine Serous Carcinoma (USC)	CCNE1- overexpressing	124.1 ± 57.8	High CCNE1 mRNA and protein
Uterine Serous Carcinoma (USC)	Low CCNE1- expressing	415 ± 117.5	Low CCNE1 expression
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)	18 CRC PDOs	2.65 ± 3.92 μM	-

Data for USC cell lines sourced from MedChemExpress.[2] Data for CRC PDOs sourced from an ASCO publication.[7]



Downstream Signaling Pathways

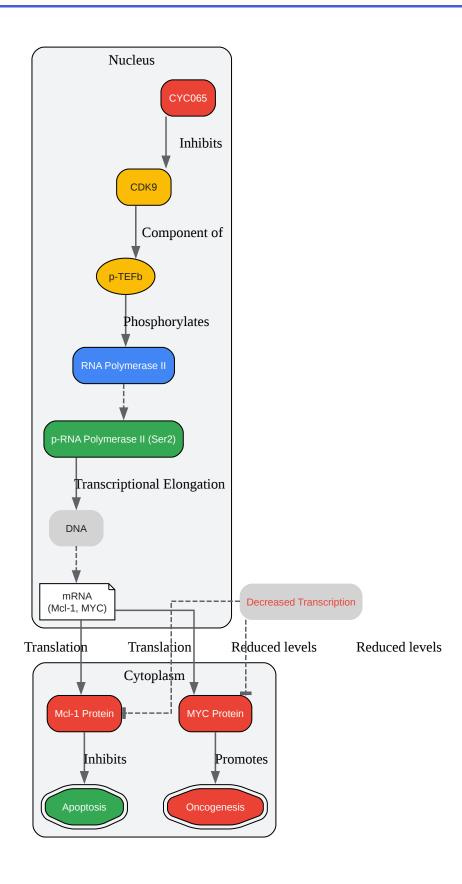
The dual inhibition of CDK2 and CDK9 by CYC065 triggers a cascade of downstream events that ultimately lead to cancer cell death.

Inhibition of Transcriptional Elongation

The primary mechanism of action following CDK9 inhibition is the suppression of transcriptional elongation. This leads to the downregulation of key anti-apoptotic and oncogenic proteins with short half-lives.

- Downregulation of Mcl-1: Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the BCL-2 family. Its short mRNA and protein half-life makes it highly susceptible to transcriptional inhibition. CYC065 treatment leads to a rapid decrease in Mcl-1 levels, tipping the balance towards apoptosis.[5][6]
- Downregulation of MYC: The MYC oncoprotein is another critical target with a short half-life.
 Inhibition of CDK9-mediated transcription leads to a reduction in MYC protein levels, thereby inhibiting its oncogenic functions.[5]





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Caption: CYC065-mediated inhibition of CDK9 and transcriptional elongation.

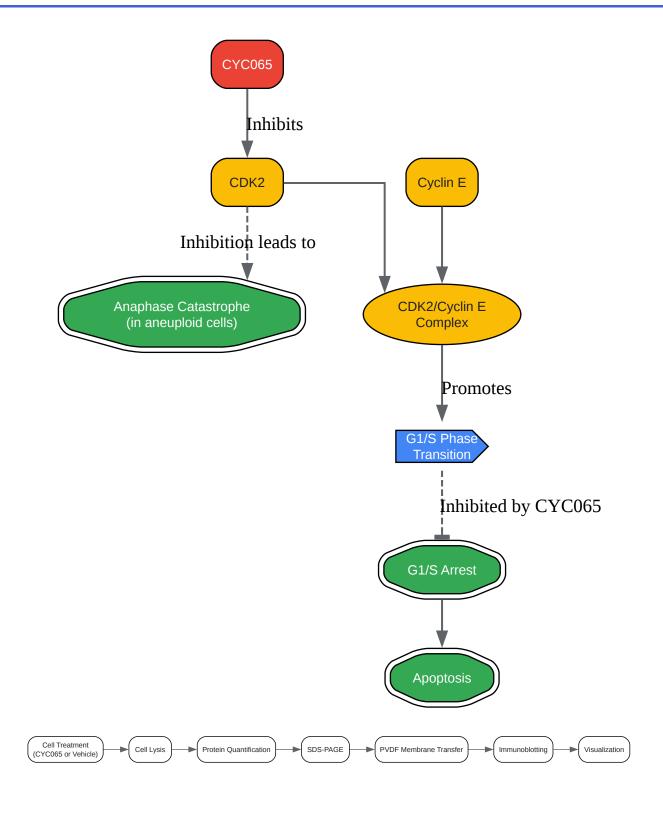


Induction of Cell Cycle Arrest and Apoptosis

Inhibition of CDK2 by CYC065 primarily impacts cell cycle progression, while the combined effect on both CDK2 and CDK9 robustly induces apoptosis.

- G1/S Phase Arrest: By inhibiting the CDK2/Cyclin E complex, CYC065 prevents the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors, leading to arrest at the G1/S checkpoint.[1][6]
- Anaphase Catastrophe: In aneuploid cancer cells with excessive centrosomes, CDK2 inhibition can lead to multipolar cell division and a form of mitotic cell death known as anaphase catastrophe.[8]
- Induction of Apoptosis: The downregulation of Mcl-1, coupled with cell cycle arrest, creates a
 cellular environment that strongly favors apoptosis. The induction of apoptosis is a key
 mechanism of the anti-tumor activity of CYC065.[1][5]





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- To cite this document: BenchChem. [CYC065 (Fadraciclib): A Technical Guide to its Targets and Downstream Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#cyc065-targets-and-downstreamsignaling-pathways]

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